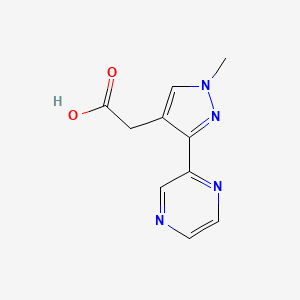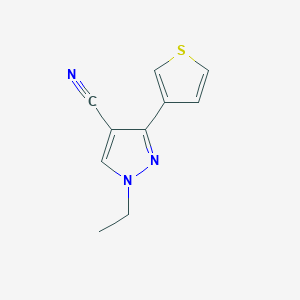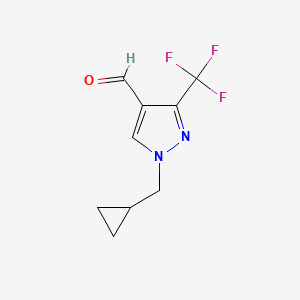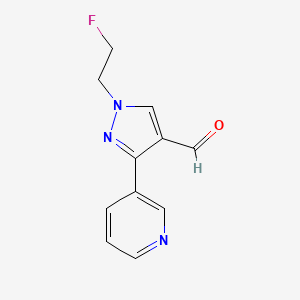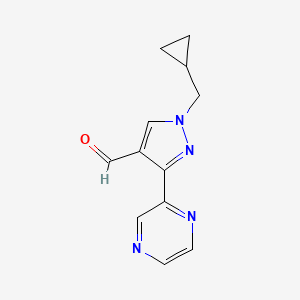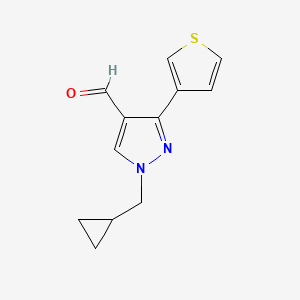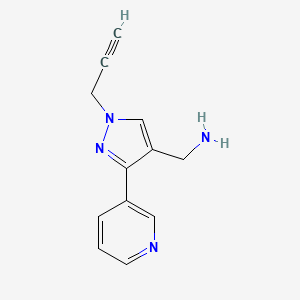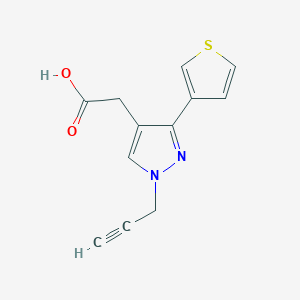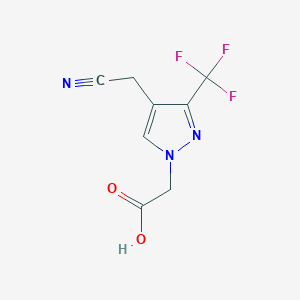
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Übersicht
Beschreibung
The compound “tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is likely to be an organic compound containing an azetidine ring, which is a three-membered nitrogen-containing ring, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the azetidine and 1,2,3-triazole rings, along with the tert-butyl group and carboxylate ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,3-triazole rings, as well as the amino and ester groups. The azetidine ring can undergo ring-opening reactions, and the 1,2,3-triazole ring can participate in various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the azetidine and 1,2,3-triazole rings would likely make it a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Triazole Ring Applications
The triazole ring, a core structure in the given compound, is significant in medicinal chemistry and materials science. Triazole derivatives, including 1,2,3-triazoles, are known for their broad spectrum of biological activities and are involved in the synthesis of many pharmaceuticals and agrochemicals. For example, triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, a notorious pathogen responsible for various infections. The bioisostere nature of triazoles, replacing amides, esters, and carboxylic acids, contributes to the development of drugs with enhanced efficacy and reduced resistance potential (Li & Zhang, 2021).
Tert-Butyl Group in Synthetic Chemistry
The tert-butyl group is widely used in organic synthesis, particularly in the protection of functional groups during complex synthetic sequences. This moiety's steric bulk shields reactive sites and can be removed under specific conditions without harming the integrity of the molecule. For instance, tert-butyl ethers like methyl tert-butyl ether (MTBE) have been studied for their environmental fate, showcasing the importance of understanding such groups in environmental chemistry and pollution management (Squillace et al., 1997).
Chemical Synthesis and Environmental Impact
Research on tert-butyl and triazole derivatives spans from synthetic methodologies to environmental impact assessments. For example, MTBE's synthesis on supported and unsupported catalysts demonstrates the continuous efforts to improve industrial processes for compounds containing tert-butyl groups (Bielański et al., 2003). Additionally, the environmental persistence and potential toxicity of compounds like 2,4-di-tert-butylphenol underline the necessity of studying the ecological consequences of synthetic chemicals (Zhao et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-9(6-16)7-17-8-10(4-13)14-15-17/h8-9H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBSWDABFDEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



